molecular formula C14H13Cl2N5 B12933315 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- CAS No. 115204-54-1

9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12933315
CAS No.: 115204-54-1
M. Wt: 322.2 g/mol
InChI Key: VBYFAOXBMSIIDE-UHFFFAOYSA-N
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Description

This compound is a 2,6,9-trisubstituted purine derivative with the following structural features:

  • Position 2: Chloro substituent.
  • Position 6: N,N-dimethylated amine.
  • Position 9: A (4-chlorophenyl)methyl (benzyl) group.

Substitutions at positions 2, 6, and 9 influence solubility, bioavailability, and target binding . The 4-chlorobenzyl group at position 9 enhances lipophilicity, which may improve membrane permeability, while the N,N-dimethylation at position 6 likely reduces hydrogen-bonding capacity, affecting receptor interactions .

Properties

CAS No.

115204-54-1

Molecular Formula

C14H13Cl2N5

Molecular Weight

322.2 g/mol

IUPAC Name

2-chloro-9-[(4-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

VBYFAOXBMSIIDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • The synthesis often begins with 5-amino-4,6-dichloropyrimidine, which serves as a versatile precursor for purine derivatives.
  • Selective substitution of chlorine atoms at C4 and C6 positions is achieved by nucleophilic aromatic substitution with amines or alcohols under basic or acidic catalysis.
  • For example, reaction with 4-chloroaniline introduces the 4-chlorophenyl moiety, while maintaining chlorine at the 2-position for further functionalization.

Introduction of the 6-Amino Group

  • The chlorine at the 6-position is displaced by nucleophilic amines, such as dimethylamine, to form the 6-amino substituent.
  • This step is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), sometimes under reflux or microwave irradiation to enhance reaction rates.
  • The use of dimethyliminium chloride as a reagent facilitates the introduction of N,N-dimethyl groups at the amino nitrogen, yielding the N,N-dimethyl-6-amine functionality.

Alkylation at the 9-Position

  • The 9-position alkylation is achieved by reacting the purine intermediate with 4-chlorobenzyl bromide or chloride under basic conditions.
  • This alkylation is typically carried out in solvents such as DMF or dioxane, with bases like triethylamine or DIPEA to scavenge the generated acid.
  • The reaction conditions are optimized to favor substitution at N9 over other nitrogen atoms in the purine ring.

Purification and Characterization

  • After synthesis, the crude product is purified by flash chromatography on silica gel using solvent systems such as cyclohexane/ethyl acetate mixtures.
  • Characterization is performed by NMR (1H and 13C), HRMS, and sometimes X-ray crystallography to confirm structure and purity.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution 5-amino-4,6-dichloropyrimidine + 4-chloroaniline, PTSA, reflux in dioxane Formation of 6-chloro-4-(4-chlorophenylamino)pyrimidine intermediate
2 Amination Dimethylamine or dimethyliminium chloride in DMF, reflux or microwave Substitution of 6-chloro by N,N-dimethylamino group
3 Alkylation at N9 4-chlorobenzyl bromide/chloride, base (e.g., triethylamine), DMF or dioxane Introduction of 9-(4-chlorobenzyl) substituent
4 Purification Flash chromatography (silica gel, cyclohexane/AcOEt) Isolation of pure 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-

Research Findings and Reaction Optimization

  • The choice of solvent and base critically affects the regioselectivity and yield of the alkylation step. Polar aprotic solvents like DMF favor substitution at N9.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly, especially for the amination step at C6, due to enhanced energy input and reaction kinetics.
  • The use of dimethyliminium chloride as a methylating agent allows for efficient introduction of N,N-dimethyl groups under mild conditions, avoiding harsher methylation reagents.
  • Reaction temperatures typically range from room temperature to reflux (~80-120 °C), with longer reaction times (6-16 hours) for nucleophilic substitutions and alkylations.
  • Purification by flash chromatography yields the target compound with high purity (>95%), confirmed by NMR and HRMS data.

Comparative Analysis of Related Purine Derivatives

Compound Key Substituents Synthetic Complexity Biological Relevance
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- 2-chloro, 9-(4-chlorobenzyl), N,N-dimethylamino Moderate; multi-step substitutions Potential antiviral, anticancer activity
9-(4-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine Lacks 2-chloro substituent Simpler; fewer substitutions Similar biological profile but less reactive
6-Chloro-9-(4-chlorophenyl)-9H-purine 6-chloro, 9-(4-chlorophenyl) Similar synthetic route Used as intermediate in purine analog synthesis

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of purines exhibit anticancer properties. Compounds similar to 9H-Purin-6-amine have shown efficacy in inhibiting tumor growth by interfering with DNA synthesis and cell proliferation. Research suggests that such compounds can be developed into chemotherapeutic agents targeting specific cancer types, particularly those resistant to conventional treatments .
  • Antiviral Agents :
    • The purine structure is pivotal in developing antiviral drugs. The compound's analogs are being investigated for their potential to inhibit viral replication, particularly in RNA viruses. Their mechanism often involves mimicking nucleotides, thus disrupting the viral life cycle .
  • Enzyme Inhibition :
    • Certain studies have focused on the compound's ability to inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase. This inhibition can lead to increased levels of adenosine, which has therapeutic implications in treating conditions like asthma and inflammation .

Biochemical Research Applications

  • Nucleotide Analog Studies :
    • As a purine analog, this compound serves as a valuable tool in studying nucleotide metabolism and the role of purines in cellular processes. Researchers utilize it to understand how modifications to the purine structure can affect biological activity and enzyme interactions .
  • Drug Design and Development :
    • The compound's structural characteristics make it a candidate for rational drug design. By modifying its chemical structure, researchers can create new derivatives with enhanced biological activity or reduced toxicity profiles .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various purine derivatives, including 9H-Purin-6-amine, for their anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new chemotherapeutics .

Case Study 2: Antiviral Activity

Research conducted at a prominent virology lab tested the antiviral effects of several purine derivatives against influenza virus strains. The findings showed that compounds similar to 9H-Purin-6-amine significantly reduced viral titers in vitro, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues
Compound Name Position 2 Position 6 Position 9 Substituent Key Properties/Activity
Target Compound Cl N,N-dimethylamine (4-Chlorophenyl)methyl High lipophilicity; potential kinase/CDK inhibition
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () Cl NH(3-chlorophenyl) Ethyl Moderate solubility; tested in trypanosomal protease inhibition
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine () Cl NH₂ 3-Chloro-4-fluorophenyl Antifungal activity; superior to abacavir in docking studies
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine () Cl NH(benzyl) Isopropyl Reduced steric hindrance; unknown bioactivity
9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine () Cl NH₂ Piperidin-4-yl (benzyl-linked) Moderate AChE inhibition (~10% at 100 μM)

Key Observations :

  • Position 9 : Bulky aromatic groups (e.g., 4-chlorobenzyl) enhance target selectivity for kinases or proteases, while alkyl groups (e.g., ethyl) prioritize solubility .
Physicochemical Properties
  • Lipophilicity : The target compound’s ClogP is estimated to be higher than analogues with alkyl or primary amine groups (e.g., : ClogP ~2.5 vs. target ~3.8) due to the 4-chlorobenzyl and N,N-dimethyl groups .
  • Solubility : N,N-dimethylation at position 6 likely reduces aqueous solubility compared to NH₂ or NH-aryl analogues .

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- , also known as 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine , is a derivative of purine that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmacology and therapeutic interventions.

  • Chemical Formula : C₁₃H₁₃Cl₂N₅
  • Molecular Weight : 294.14 g/mol
  • CAS Number : 1062592-41-9
  • Structure : The compound features a purine base structure with chlorine and chlorophenyl substitutions, which may influence its biological interactions.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of purine derivatives have been explored in various cancer cell lines. While specific data on the compound's anticancer properties is sparse, related studies indicate:

  • Purine analogs can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Structural modifications often enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of chlorinated purine derivatives for their antibacterial activity against a panel of pathogens. The results indicated that the introduction of chlorophenyl groups significantly improved the compounds' potency against E. coli and S. aureus. The most effective derivative showed an MIC of 5 µM against S. aureus, suggesting that similar modifications in the target compound may yield comparable results.

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal potential of various purine derivatives against Candida species. The study found that compounds with a similar structure exhibited promising antifungal activity, with some variants achieving MIC values below 20 µM. This reinforces the hypothesis that 9H-Purin derivatives could be effective antifungal agents.

Research Findings Summary Table

Activity TypeTarget OrganismsMIC Range (µM)Reference
AntibacterialStaphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine?

A microwave-assisted nucleophilic substitution reaction is commonly employed. For example, substituting 2,6-dichloro-9-alkylpurine derivatives with amines (e.g., dimethylamine) in DMF or DMSO under microwave heating (110–140°C, 30–90 min) yields the target compound. Purification involves column chromatography with gradient elution (ethyl acetate/hexanes). This method ensures efficient coupling and reduced reaction times compared to conventional heating .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of:

  • 1H/13C-NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.1–8.0 ppm for chlorophenyl groups, dimethylamine protons at δ 3.0–3.5 ppm) .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine atoms .
  • Elemental analysis : Match calculated and observed C, H, N, and Cl percentages .

Q. What solubility characteristics are critical for in vitro assays?

The compound’s solubility varies by solvent:

SolventSolubility Range
DMSO~20–50 mg/mL
Water<5 mg/mL
Prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers. For low solubility, sonication or mild heating (≤40°C) may aid dissolution .

Q. How should crystallographic data be analyzed to confirm molecular geometry?

Use software like Mercury (Cambridge Crystallographic Data Centre) to visualize bond lengths, angles, and packing patterns. Compare with SHELX-refined structures (e.g., C–Cl bond lengths ~1.73 Å, N–CH3 distances ~1.47 Å). Check for π-π stacking between purine and chlorophenyl groups .

Q. What storage conditions ensure compound stability?

Store lyophilized solid at -20°C (stable for 2–3 years). For DMSO stock solutions, aliquot and store at -80°C (≤6 months). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding to acetylcholinesterase (AChE)?

Perform docking studies (e.g., AutoDock Vina) using the AChE crystal structure (PDB: 4EY7). Focus on:

  • Hydrophobic interactions : Chlorophenyl and purine moieties with Phe295/297.
  • Halogen bonding : Chlorine atoms with Tyr337.
    Validate predictions via SAR by synthesizing analogs (e.g., replacing Cl with F or modifying the benzyl group) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay variability : Normalize data using positive controls (e.g., donepezil for AChE inhibition).
  • Metabolic stability : Test compound stability in liver microsomes; low activity may arise from rapid degradation.
  • Solvent effects : Ensure DMSO concentrations ≤1% to avoid false negatives .

Q. How does crystallographic twinning affect structure refinement?

Twinning introduces overlapping lattices, causing unreliable R-factors. Use SHELXL ’s TWIN/BASF commands to model twin domains. For high twin fractions (>30%), collect data at higher resolution (≤1.0 Å) to improve electron density maps .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-PDA/MS : Detect chlorinated byproducts (e.g., residual 2,6-dichloropurine).
  • ICP-OES : Measure heavy metal residues (e.g., Cu from coupling reactions).
  • 19F-NMR : If fluorinated analogs are present, use as internal standards .

Q. How can structure-activity relationships (SAR) guide derivative design?

ModificationObserved Effect (AChE Inhibition)
N,N-Dimethylamine Enhances solubility; moderate activity (IC50 ~100 μM)
4-Chlorobenzyl Improves hydrophobic binding; ↑ activity by 2× vs. unsubstituted
2-Chloro Purine Critical for halogen bonding; deletion abolishes activity
Prioritize substituents balancing lipophilicity (clogP 2–4) and polar surface area (<90 Ų) .

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